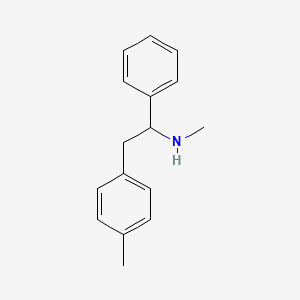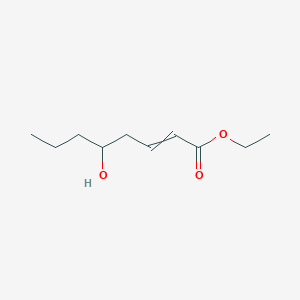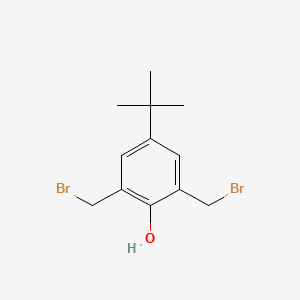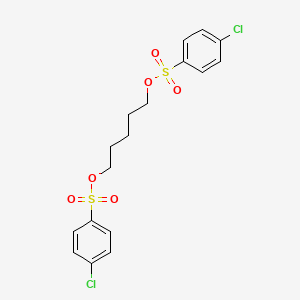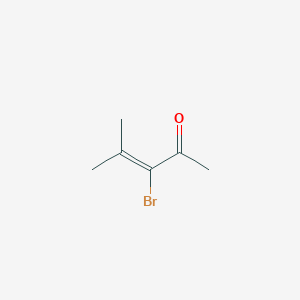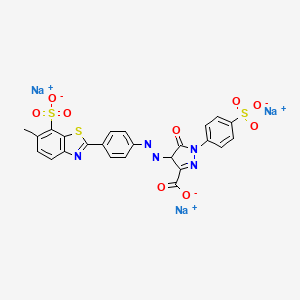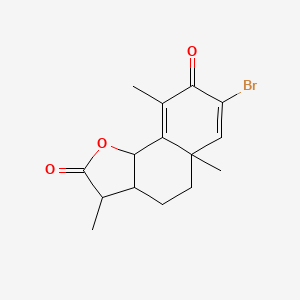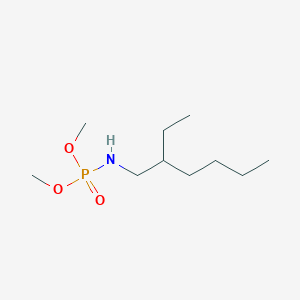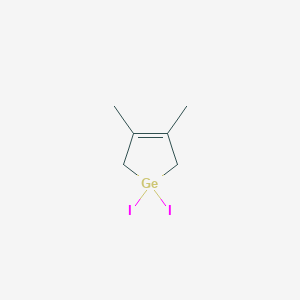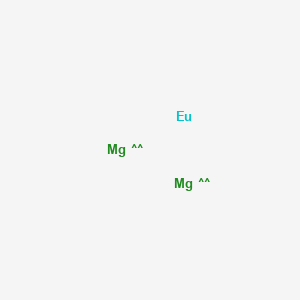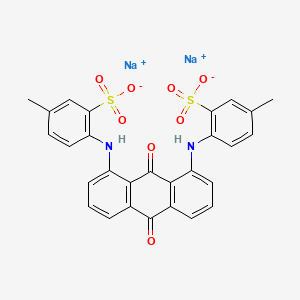
Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes anthracene and sulphonate groups. This compound is often used in chemical research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with hydrochloric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium salt is then coupled with ortho-toluidine in the presence of sodium hydroxide and potassium dichromate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
科学研究应用
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox titrations and as a dye in analytical chemistry.
Biology: Employed in histological staining to identify cellular structures.
Medicine: Utilized in diagnostic procedures, such as detecting corneal defects in ophthalmology.
Industry: Applied in the dyeing of textiles, particularly wool and silk.
作用机制
The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets. In biological systems, it binds to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino))bis(benzenesulphonate)
- Disodium 4,4’-((9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino)bis(toluene-3-sulphonate)
Uniqueness
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
6408-68-0 |
|---|---|
分子式 |
C28H20N2Na2O8S2 |
分子量 |
622.6 g/mol |
IUPAC 名称 |
disodium;5-methyl-2-[[8-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)28(32)26-18(27(17)31)6-4-8-22(26)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI 键 |
YOGMREYSXCOCNN-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


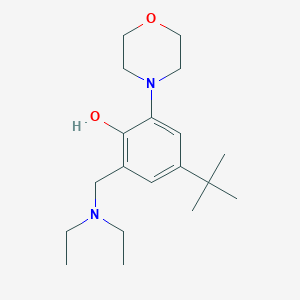
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
